Corianin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Corianin is a novel synthetic compound that has recently been developed for use in laboratory experiments. It is a colorless, odorless, and non-toxic powder that is used to create a wide range of solutions for various scientific applications. This compound has been proven to be a powerful tool for researchers as it has a wide range of properties that make it suitable for a variety of experiments. It has been used in a number of studies to investigate the molecular mechanisms behind various biological processes.

科学的研究の応用

Cardiovascular and Gastrointestinal Effects

- Gastrointestinal and Cardiovascular Disorders : Coriander, from which corianin is derived, has been traditionally used for gastrointestinal and cardiovascular disorders. Research indicates its use in dyspepsia, abdominal colic, diarrhea, hypertension, and as a diuretic. In vivo and in vitro studies show that coriander exhibits gut stimulatory, inhibitory, hypotensive effects, and diuretic activity, potentially through cholinergic and calcium antagonist mechanisms (Jabeen et al., 2009).

Antimicrobial and Cytotoxic Properties

- Antibacterial Activity and Cytotoxicity : this compound has been identified in Coriaria ruscifolia fruits and exhibits slight antibacterial activity and cytotoxicity (Valencia et al., 2001).

Coriander's Bioactive Constituents

- Bioactive Constituents of Coriander : Coriander contains bioactive constituents like essential oils and has been investigated for antimicrobial, antioxidant, hypoglycemic, hypolipidemic, anxiolytic, analgesic, anti-inflammatory, anti-convulsant, and anti-cancer activities. Coriander has also been studied for its potential use in treating diseases like Alzheimer's and cancer (Laribi et al., 2015).

Neuroprotective and Metabolic Effects

- Neuroprotective and Metabolic Syndrome : Coriander has shown properties beneficial for neurodegenerative diseases, cancer, and metabolic syndrome, mainly due to its potent antioxidant property. The major compound in coriander, linalool, plays a significant role in modulating disease pathogenesis pathways (Prachayasittikul et al., 2018).

Insulin Release and Diabetes Management

- Diabetes and Insulin Release : Coriander seeds have been used to treat diabetes, and studies show they can induce insulin release from pancreatic beta cells in diabetic rats. This finding suggests a potential role for coriander in diabetes management (Eidi et al., 2009).

Protective Effects on Health

- Protective Health Effects : Coriander is a source of many bioactive components with anti-microbial, antioxidant, anti-diabetic, anti-inflammatory, and diuretic properties. It has also shown potential in detoxifying lead from the body, indicating its broad protective health effects (Sahib et al., 2013).

Hypoglycemic and Hypolipidemic Activities

- Hypoglycemic and Hypolipidemic Activities : Coriander has shown significant hypoglycemic and hypolipidemic activities in animal models, reducing plasma glucose, insulin, total cholesterol, LDL-cholesterol, and triglycerides. This suggests a potential role in the treatment of metabolic syndrome components (Aissaoui et al., 2011).

Hepato-Renal Protective Effects

- Protective Effects against Hepato-Renal Toxicity : Coriander extract has shown protective effects against hepato-renal toxicity in irradiated rats, highlighting its potential as a potent in vivo antioxidant agent for use in food and pharmaceutical formulations (Fahmy et al., 2014).

Metabolic and Nutritional Significance

- Metabolic and Nutritional Value : A comprehensive study of Coriandrum sativum identified several metabolites and genes related to its nutritional and medicinal value. The study provides evidence for the role of these metabolites in medicinal and nutritional research (Wu et al., 2021).

Ethnobotanical and Phytochemical Aspects

- Ethnobotanical and Phytochemical Insights : Coriander is used in traditional medicine for various ailments. It has demonstrated activities beneficial for metabolic syndrome and inflammatory conditions, especially in neural and CNS diseases. The review provides insights into the botanical, ethnobotanical, chemical profile, and recent pharmacological studies of coriander (Sobhani et al., 2022).

作用機序

Target of Action

Corianin is a sesquiterpene lactone that has been isolated from the fruits of Coriaria ruscifolia . It shows antibacterial activity against S. aureus and S. epidermis

Mode of Action

It is known for its antibacterial activity , suggesting that it may interact with bacterial proteins or enzymes to inhibit their function, leading to the death of the bacteria.

Biochemical Pathways

As a plant metabolite , it is likely involved in various metabolic processes within the plant cells. Its antibacterial activity suggests that it may interfere with essential biochemical pathways in bacteria, leading to their death

Result of Action

Its known antibacterial activity suggests that it may cause cellular damage or death in bacteria

Safety and Hazards

将来の方向性

While specific future directions for Corianin are not mentioned in the search results, the evolution of Corian, a related material, suggests that new applications and uses for the material are consistently being discovered .

Relevant Papers

Relevant papers on this compound include studies on its isolation from Coriaria japonica A. GRAY and Loranthus parasiticus MERR , its determination in plasma and urine , and its physical-chemical properties .

特性

| { "Design of the Synthesis Pathway": "Corianin can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "1,3-dimethoxybenzene", "ethyl acetoacetate", "ammonium acetate", "sodium hydroxide", "acetic acid", "methanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and 1,3-dimethoxybenzene in the presence of sodium hydroxide to form 2,5-bis(3-methoxy-4-hydroxyphenyl)-1,3-dimethoxybenzene", "Step 2: Alkylation of 2,5-bis(3-methoxy-4-hydroxyphenyl)-1,3-dimethoxybenzene with ethyl acetoacetate in the presence of ammonium acetate to form 2,5-bis(3-methoxy-4-hydroxyphenyl)-1,3-dimethoxy-4-(2-oxopropyl)-benzene", "Step 3: Cyclization of 2,5-bis(3-methoxy-4-hydroxyphenyl)-1,3-dimethoxy-4-(2-oxopropyl)-benzene with acetic acid in the presence of hydrochloric acid to form 6,7-dimethoxy-3-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline", "Step 4: Reduction of 6,7-dimethoxy-3-(3-methoxy-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline with sodium borohydride in methanol to form Corianin", "Step 5: Purification of Corianin through recrystallization from methanol and drying under vacuum", "Step 6: Characterization of Corianin through various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy" ] } | |

CAS番号 |

35481-77-7 |

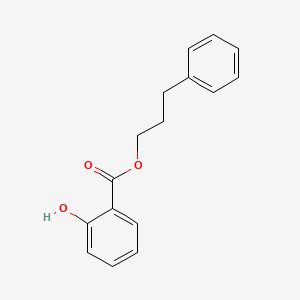

分子式 |

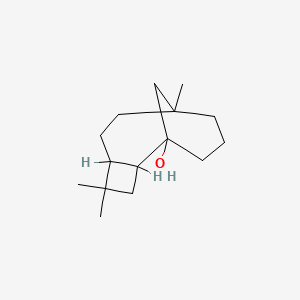

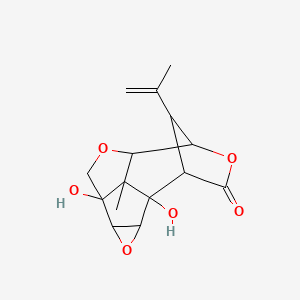

C15H18O6 |

分子量 |

294.30 g/mol |

IUPAC名 |

(1R,2S,4R,5R,8S,9R,12S,13R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one |

InChI |

InChI=1S/C15H18O6/c1-5(2)6-7-12(16)20-8(6)9-13(3)14(17,4-19-9)10-11(21-10)15(7,13)18/h6-11,17-18H,1,4H2,2-3H3/t6?,7-,8-,9-,10-,11+,13+,14-,15+/m1/s1 |

InChIキー |

IKTUZVAVHCTHSU-ZUXGVNTCSA-N |

異性体SMILES |

CC(=C)C1[C@@H]2[C@@H]3[C@]4([C@@](CO3)([C@H]5[C@@H]([C@]4([C@H]1C(=O)O2)O)O5)O)C |

SMILES |

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)O)C |

正規SMILES |

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)O)C |

同義語 |

corianin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Corianin and where is it found?

A1: this compound is a sesquiterpene lactone found in several species of the Coriaria genus, including Coriaria japonica, Coriaria sinica, and Coriaria nepalensis [, , ]. These plants are known to contain various toxic sesquiterpene lactones [, ].

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C15H18O6 [, ]. Its structure is closely related to other picrotoxane sesquiterpenes like Tutin and Coriatin [, ]. The structure was elucidated using spectroscopic methods, including NMR, and confirmed through chemical synthesis [, ].

Q3: Are there any analytical methods available for detecting and quantifying this compound?

A3: Yes, a highly sensitive and accurate method using ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) has been developed for determining this compound levels in plasma and urine []. This method employs a solid-phase extraction technique and achieves a low limit of detection, making it suitable for toxicological purposes.

Q4: What is the relationship between this compound and other picrotoxane sesquiterpenes?

A5: this compound shares a core structure with other picrotoxane sesquiterpenes like Tutin, Coriatin, and Picrotoxinin [, , , ]. This structural similarity suggests they might share biosynthetic pathways and potentially exhibit overlapping biological activities. Researchers have successfully synthesized this compound from Picrotoxinin, highlighting their close chemical relationship and offering insights into potential structure-activity relationships [].

Q5: How does this compound contribute to the toxicity of Coriaria species?

A6: While the exact mechanisms are still being investigated, this compound, alongside other sesquiterpene lactones in Coriaria, is thought to contribute to the plant's toxicity [, ]. These compounds are known to affect the central nervous system in mammals, potentially leading to poisoning upon ingestion [].

Q6: Have there been any studies on the stability of this compound?

A7: There is limited information available specifically regarding the stability of this compound under various conditions [, ]. Further research is needed to understand its stability profile, which is crucial for potential applications and development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)